molecular formula C14H18INO4 B558245 Boc-3-iodo-L-phenylalanine CAS No. 273221-75-3

Boc-3-iodo-L-phenylalanine

Cat. No. B558245
M. Wt: 391,19 g/mole
InChI Key: MPTBEGFNTNOLNZ-NSHDSACASA-N
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Description

Boc-3-iodo-L-phenylalanine, also known as Boc-L-Phe (3-I)-OH or (S)-Boc-2-amino-3-(3-iodophenyl)propionic acid, is a compound used in the field of pharmaceuticals . It is a p-iodo phenyl alanine derivative with N-Boc protection .


Molecular Structure Analysis

The molecular formula of Boc-3-iodo-L-phenylalanine is C14H18INO4 . The compound has a molecular weight of 391.20 g/mol . The IUPAC name is (2 S )-3- (3-iodophenyl)-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .


Chemical Reactions Analysis

The chemical reactions involving Boc-3-iodo-L-phenylalanine are complex and require specialized knowledge to fully understand .


Physical And Chemical Properties Analysis

Boc-3-iodo-L-phenylalanine is slightly soluble in water . It has a molecular weight of 391.20 g/mol .

Scientific Research Applications

Native Chemical Ligation at Phenylalanine

Boc-3-iodo-L-phenylalanine has been instrumental in the synthesis of complex peptides through native chemical ligation. The process involves the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine and its use as a capping agent for tetrapeptides generated by Fmoc-SPPS. This methodology allows for successful ligation with C-terminal thioesters and selective desulfurization of the benzylic C−S bond, demonstrating its utility in peptide synthesis (Crich & Banerjee, 2007).

DNA Sequencing and FRET Applications

The compound has been used in designing and synthesizing highly efficient FRET cassettes and converted into 2′,3′-dideoxynucleotide terminators. This use showcases the potential of Boc-3-iodo-L-phenylalanine in advancing DNA sequencing technologies, coupled with thermostable DNA polymerases (Nampalli et al., 2002).

Thermal Decomposition and Complexation Studies

Researchers have studied the thermal decomposition processes of Boc-3-iodo-L-phenylalanine and its complexation with copper. These studies provide insights into the chemical and thermal behavior of the amino acid and its complexes, showing potential applications in materials science and chemistry (Cai et al., 2000).

Safety And Hazards

Boc-3-iodo-L-phenylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(2S)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTBEGFNTNOLNZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471233
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-iodo-L-phenylalanine

CAS RN

273221-75-3
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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